

JNJ-38877605: A Technical Overview of a Potent c-Met Inhibitor

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Compound of Interest

Compound Name: JNJ-38877605-d1

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Introduction

JNJ-38877605 is a potent and selective, orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] As an ATP-competitive inhibitor, it was developed as a potential therapeutic agent for cancers where c-Met signaling is a key driver of tumorigenesis, including processes like cell survival, invasion, and angiogenesis.[1][3] Despite promising preclinical data, its clinical development was halted due to unexpected species-specific renal toxicity observed in a phase I trial.[4][5] This document provides a detailed technical overview of the structure, properties, mechanism of action, and the experimental findings related to JNJ-38877605. The deuterated form, **JNJ-38877605-d1**, is understood to be a tracer or internal standard for analytical quantification.[6]

Chemical Structure and Physicochemical Properties

JNJ-38877605 is a quinoline derivative.[7] Its structure and key properties are summarized below.

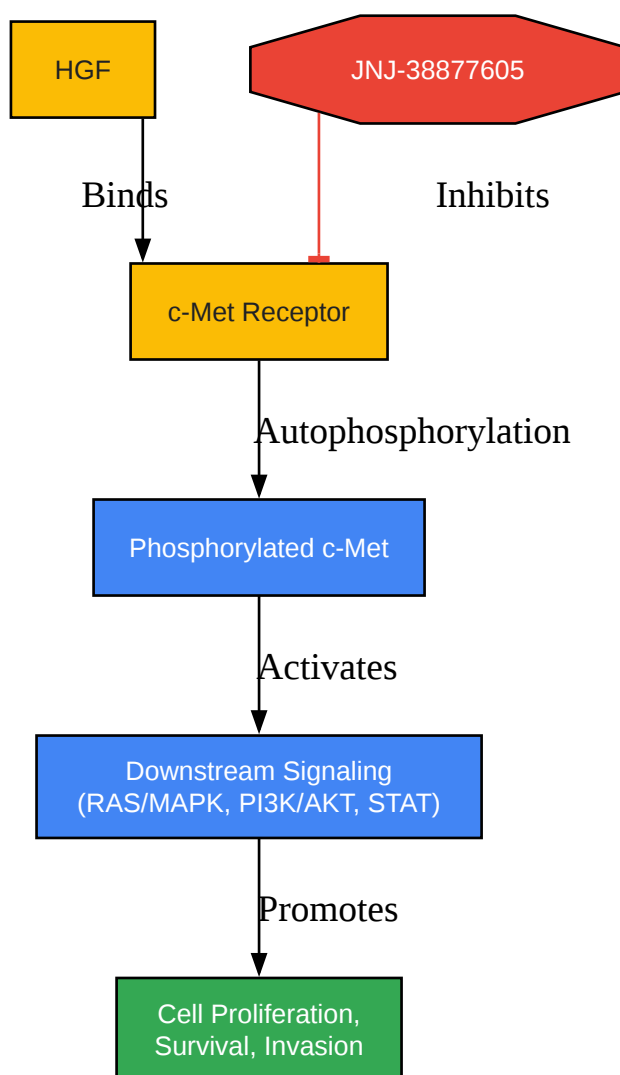
Property	Value	Source
Chemical Name	6-(difluoro(6-(1-methyl-1H-pyrazol-3-yl)-[4][6][8]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline	[1]
Molecular Formula	C19H13F2N7	[1][3]
Molecular Weight	377.35 g/mol	[1][9]
CAS Number	943540-75-8	[3][8]
Solubility	Insoluble in water; Soluble in DMSO (37 mg/mL, 98.05 mM)	[1]
Predicted logP	3.04	[7]
pKa (Strongest Basic)	4.41	[7]

Mechanism of Action and Biological Activity

JNJ-38877605 functions as an ATP-competitive inhibitor of the c-Met kinase.[9][10] It binds to the ATP-binding site of c-Met with high affinity, leading to a slow dissociation.[2][4] This inhibition prevents the phosphorylation of c-Met, thereby blocking the downstream signaling cascade that promotes cancer cell growth and survival.[1][8]

c-Met Signaling Pathway Inhibition

The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers a cascade of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT, which are crucial for cell proliferation, motility, and invasion. JNJ-38877605 directly blocks the initial autophosphorylation step.



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Figure 1: Simplified c-Met Signaling Pathway and Inhibition by JNJ-38877605.

In Vitro and In Vivo Efficacy Potency and Selectivity

JNJ-38877605 is a highly potent inhibitor of c-Met kinase with a reported IC₅₀ of 4 nM.[8][9] In a panel of 246 kinases, it demonstrated over 833-fold selectivity for c-Met relative to the next most potently inhibited kinase, Fms.[2][4] Another source reports a 600-fold selectivity over 200 other tyrosine and serine-threonine kinases.[8][9]

Parameter	Value	Notes	Source
c-Met IC50	4 nM	ATP-competitive inhibition	[8][9]
c-Met Kinase IC50	4.7 nM	In vitro kinase assay	[2][4]
Selectivity	>833-fold vs. Fms	Panel of 246 kinases	[2][4]
Selectivity	>600-fold	Panel of >200 kinases	[1][9]

Cellular Activity

In various cancer cell lines, JNJ-38877605 effectively inhibited both HGF-stimulated and constitutively active c-Met phosphorylation.[1] In cell lines such as EBC1, GTL16, NCI-H1993, and MKN45, a 500 nM concentration of JNJ-38877605 significantly reduced the phosphorylation of both Met and RON, another receptor tyrosine kinase involved in invasive growth.[1]

In Vivo Antitumor Activity

JNJ-38877605 demonstrated antitumor activity in several xenograft models, including prostate, non-small cell lung, gastric, and glioblastoma cancers.[2][4] For instance, in mice with GTL16 xenografts, oral administration of 40 mg/kg/day for 72 hours resulted in a significant decrease in plasma levels of biomarkers associated with c-Met activity, such as IL-8 and GRO α . [1][9]

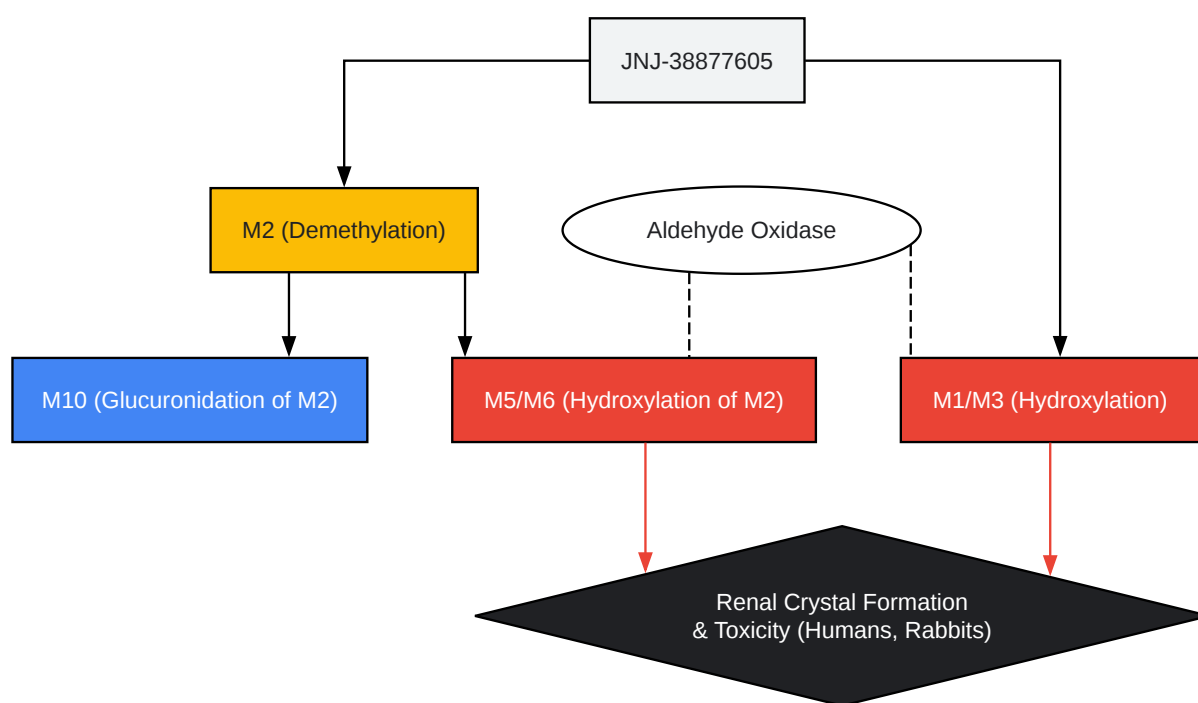
Model	Dosage	Effect	Source
GTL16 Gastric Cancer Xenograft	40 mg/kg/day, p.o. for 3 days	Decreased plasma IL-8, GRO α , and uPAR	[1][9][11]
U251 Glioblastoma Xenograft	50 mg/kg/day, p.o. for 13 days	Inhibited radiation-induced invasion and promoted apoptosis	[11]

Metabolism and Species-Specific Toxicity

The clinical development of JNJ-38877605 was terminated due to renal toxicity observed in a Phase I trial, which was not predicted by preclinical studies in rats and dogs.[4][5] Subsequent

investigations revealed that this toxicity was due to the formation of insoluble metabolites in humans and rabbits, but not in rats or dogs.[4][5]

The primary enzyme responsible for the generation of these problematic metabolites is aldehyde oxidase.[2][4][5] The main metabolic pathways involved demethylation and hydroxylation of the quinoline moiety.[2] The insoluble metabolites, identified as M1/3 and M5/6, precipitated as crystals in the renal tubules, leading to degenerative and inflammatory changes.[4][5]



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Figure 2: Metabolic Pathway of JNJ-38877605 Leading to Toxic Metabolites.

Experimental Protocols

Kinase Inhibition Assay

The inhibitory activity of JNJ-38877605 against c-Met and other kinases was likely determined using in vitro kinase assays. A typical protocol would involve:

- Incubation of the recombinant kinase domain with a specific substrate and ATP.

- Addition of varying concentrations of JNJ-38877605.
- Measurement of substrate phosphorylation, often using radioisotope-labeled ATP (e.g., ^{33}P -ATP) and subsequent detection of incorporated radioactivity or using fluorescence-based methods.
- Calculation of IC50 values by fitting the dose-response data to a sigmoidal curve.

Cell-Based Phosphorylation Assay

To assess the inhibition of c-Met phosphorylation in a cellular context:

- Cancer cells with known c-Met expression (e.g., GTL16) are cultured.
- Cells are pre-treated with various concentrations of JNJ-38877605 for a specified duration.
- c-Met signaling is stimulated by adding its ligand, HGF, for a short period (for non-constitutively active models).
- Cells are lysed, and protein extracts are collected.
- Phosphorylated c-Met and total c-Met levels are quantified using methods like Western blotting or ELISA with specific antibodies.

In Vivo Xenograft Studies

The antitumor efficacy in animal models was evaluated as follows:

- Human tumor cells (e.g., GTL16) are subcutaneously inoculated into immunocompromised mice.
- Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
- JNJ-38877605 is administered orally at a specified dose and schedule.
- Tumor volume is measured regularly.

- At the end of the study, plasma and tumor tissue may be collected for pharmacokinetic and pharmacodynamic biomarker analysis (e.g., plasma IL-8 levels, tumor p-Met levels).

Phase I Clinical Trial Design

The first-in-human trial for JNJ-38877605 followed a standard 3+3 dose-escalation design.^{[2][4][5]}

- Cohorts of 3 patients receive a starting dose of JNJ-38877605.
- Patients are monitored for a defined period (e.g., the first 21-day cycle) for dose-limiting toxicities (DLTs).
- If no DLTs are observed, the dose is escalated for the next cohort of 3 patients.
- If one patient experiences a DLT, the cohort is expanded to 6 patients.
- The Maximum Tolerated Dose (MTD) is defined as the highest dose level at which fewer than one-third of patients experience a DLT.



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Figure 3: Workflow of JNJ-38877605 from Preclinical to Clinical Discontinuation.

Conclusion

JNJ-38877605 is a well-characterized, potent, and selective inhibitor of c-Met with demonstrated preclinical antitumor activity. However, its clinical development was halted due to a species-specific metabolic issue involving aldehyde oxidase, which led to the formation of insoluble metabolites and subsequent renal toxicity in humans. The case of JNJ-38877605 serves as a critical example in drug development, highlighting the importance of inter-species differences in metabolism and the challenges in predicting human toxicity from standard preclinical animal models.

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